molecular formula C20H18N2O B12869886 1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-methoxyphenyl)- CAS No. 37959-42-5

1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-methoxyphenyl)-

Katalognummer: B12869886
CAS-Nummer: 37959-42-5
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: XUHJAALRJWIVPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused pyrrolo[1,2-a]imidazole ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both benzyl and methoxyphenyl groups in its structure contributes to its unique chemical properties and potential interactions with biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 4-methoxyphenylacetonitrile in the presence of a suitable catalyst to form the intermediate, which then undergoes cyclization to yield the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like nickel or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as microwave-assisted synthesis and the use of non-toxic solvents, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways . The presence of the benzyl and methoxyphenyl groups enhances its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole is unique due to its fused pyrrolo[1,2-a]imidazole ring system combined with benzyl and methoxyphenyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities .

Eigenschaften

CAS-Nummer

37959-42-5

Molekularformel

C20H18N2O

Molekulargewicht

302.4 g/mol

IUPAC-Name

1-benzyl-6-(4-methoxyphenyl)pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C20H18N2O/c1-23-19-9-7-17(8-10-19)18-13-20-21(11-12-22(20)15-18)14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3

InChI-Schlüssel

XUHJAALRJWIVPL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CN3C=CN(C3=C2)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.